L-Methionine-13C5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

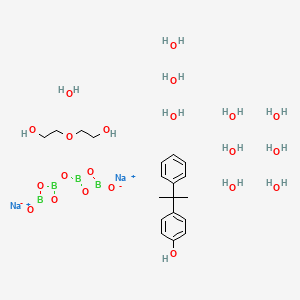

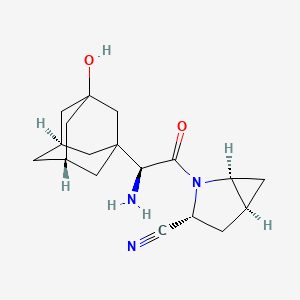

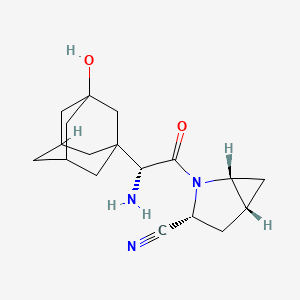

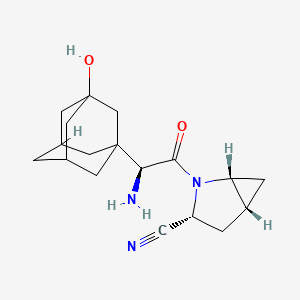

L-Methionine is an essential amino acid with a broad range of functions in the body, including its role as a precursor for various metabolites and proteins. Labeled versions of methionine, such as L-Methionine-13C5, are used in scientific research to trace metabolic pathways and study protein synthesis and methionine metabolism in various organisms.

Synthesis Analysis

The synthesis of labeled methionine, including L-Methionine-13C5, involves isotopic labeling techniques. For example, L-[Methyl-(11C)]Methionine ([11C]MET) production involves the online 11C-methylation of L-homocysteine thiolactone hydrochloride, achieving high enantiomeric purity and radiochemical yield, which is critical for PET diagnostics of brain tumors (Gomzina & Kuznetsova, 2011).

Molecular Structure Analysis

Methionine's structure comprises an amino group, a carboxylic acid group, and a side chain containing a sulfur atom, making it unique among amino acids. The incorporation of the 13C label into the methionine molecule allows for detailed structural and metabolic studies, providing insights into its role and transformations within biological systems.

Chemical Reactions and Properties

Methionine participates in various chemical reactions, including transmethylation, transsulfuration, and aminopropylation. These reactions are crucial for the biosynthesis of cysteine, carnitine, lecithin, and other metabolites. The isotopic labeling of methionine enhances the understanding of these processes by allowing the tracking of methionine through metabolic pathways.

Physical Properties Analysis

The physical properties of L-Methionine-13C5, such as solubility, melting point, and stability, are essential for its application in research. These properties influence its behavior in biological experiments and its storage and handling requirements.

Chemical Properties Analysis

The chemical properties of L-Methionine-13C5, including reactivity, oxidation state, and interactions with other biomolecules, are pivotal for its role in metabolic studies. The labeled methionine's ability to participate in metabolic pathways without altering the pathways' natural progression is crucial for accurate and reliable research outcomes.

- (Gomzina & Kuznetsova, 2011) for synthesis and radiochemical yield.

- (Långström et al., 1987) for enantiomeric purity and preparation methodologies.

- (Kappler, Vrudhula, & Hampton, 1987) and (Ishiwata et al., 1988) for insights into chemical reactions and metabolic pathways.

Applications De Recherche Scientifique

Interaction with Proteins

L-Methionine plays a significant role in protein structure and metabolism. A study by Asgharzadeh, Shareghi, and Farhadian (2019) demonstrated the activation of α-Chymotrypsin by L-Methionine, indicating its role in influencing enzyme stability and function (Asgharzadeh, Shareghi, & Farhadian, 2019).

Fluorescence Detection in Water

Lin et al. (2017) developed a cationic pillar[5]arene-based chemosensor for the selective and sensitive fluorescence detection of L-Methionine in water, highlighting its potential in analytical chemistry (Lin et al., 2017).

Metabolic Pathways and Redox Reactions

L-Methionine's role in metabolic pathways, particularly in the formation of methionine sulfoxide, is well documented. Achilli, Ciana, and Minetti (2015) discussed the enzymatic reduction of L-Methionine sulfoxide and its implications in antioxidant defense (Achilli, Ciana, & Minetti, 2015).

Biosynthesis Improvement

Zhou et al. (2020) reported on enhancing L-Methionine biosynthesis in Escherichia coli through calcium carbonate supplementation, providing insights into microbial production methods (Zhou et al., 2020).

Role in Cellular Biochemistry

Bottiglieri (2002) discussed the central role of S-Adenosyl-L-methionine (a derivative of L-Methionine) in cellular biochemistry and its clinical implications (Bottiglieri, 2002).

Safety And Hazards

Propriétés

Numéro CAS |

202326-57-6 |

|---|---|

Nom du produit |

L-Methionine-13C5 |

Formule moléculaire |

¹³C₅H₁₁NO₂S |

Poids moléculaire |

154.17 |

Synonymes |

(S)-2-Amino-4-(methylthio)butanoic Acid-13C5; Cymethion-13C5; S-Methyl-L-momocysteine-13C5; L-α-Amino-γ-methylthiobutyric Acid-13C5; Methionine-13C5; NSC 22946-13C5; S-Methionine-13C5; S-Methyl-L-homocysteine-13C5; h-Met-oh-13C5; l-Methionine-13C5; α |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)